2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide
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Overview
Description
2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is a fluorinated acetamide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide typically involves the reaction of trifluoroacetic anhydride with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or morpholine derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(3-morpholin-4-ylpropyl)acetamide
- 2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide
- 2-Morpholin-4-yl-N-(2,3,5-trifluoro-6-morpholin-4-yl-pyridin-4-yl)acetamide
Uniqueness
2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is unique due to its specific combination of a trifluoromethyl group and a morpholine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
63066-15-9 |
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Molecular Formula |
C8H11F3N2O3 |
Molecular Weight |
240.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-morpholin-4-yl-2-oxoethyl)acetamide |
InChI |
InChI=1S/C8H11F3N2O3/c9-8(10,11)7(15)12-5-6(14)13-1-3-16-4-2-13/h1-5H2,(H,12,15) |
InChI Key |
HIQLLOYZVJEHQF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
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